![molecular formula C15H13F3O B14123520 Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- CAS No. 398126-85-7](/img/structure/B14123520.png)
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a methoxyphenylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- typically involves the reaction of 4-methoxybenzyl chloride with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products
The major products formed from these reactions include phenol derivatives, methyl derivatives, and various substituted benzene compounds.
Scientific Research Applications
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but lacks the trifluoromethyl group.
Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of the trifluoromethyl group.
Benzene, 1,1’-oxybis[4-methyl-]: Features an oxybis linkage between two benzene rings.
Uniqueness
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is unique due to the presence of both the methoxyphenylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
398126-85-7 |
|---|---|
Molecular Formula |
C15H13F3O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-methoxy-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3O/c1-19-14-8-4-12(5-9-14)10-11-2-6-13(7-3-11)15(16,17)18/h2-9H,10H2,1H3 |
InChI Key |
YZWDXLYNDVQRLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
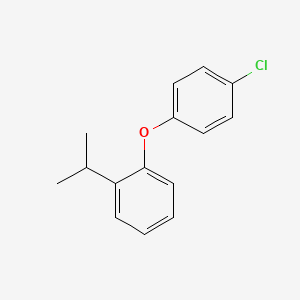
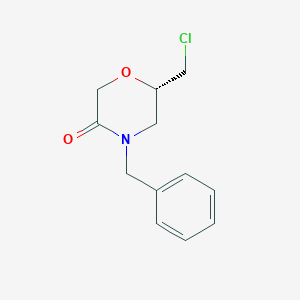
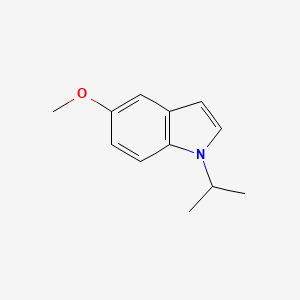
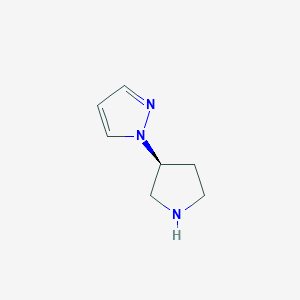
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
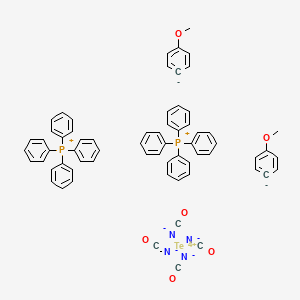
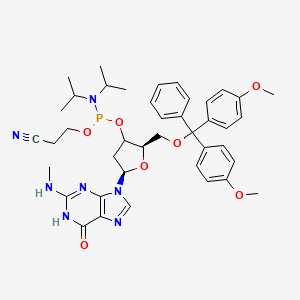
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
